molecular formula C12H19NO4 B591790 (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 1129634-44-1

(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

Cat. No. B591790
CAS RN: 1129634-44-1
M. Wt: 241.287
InChI Key: VEIYKHIPSJIVRK-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a carboxylic acid derivative, which includes carboxylic acids themselves, carboxylates (deprotonated carboxylic acids), amides, esters, thioesters, and acyl phosphates . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The Boc group can be removed under acidic conditions .


Molecular Structure Analysis

The molecular structure of this compound would include a spirocyclic system, which is a type of cyclic compound where two rings share a single atom. The compound also contains a carboxylic acid group and a Boc-protected amine .


Chemical Reactions Analysis

Carboxylic acid derivatives can undergo a variety of reactions, including nucleophilic acyl substitution reactions . The Boc group can be removed under acidic conditions .

Scientific Research Applications

Organic Acid Vapours and Corrosion

Carboxylic acids like (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid are significant in studying the corrosion effects on metals such as copper. Research indicates that carboxylic acid vapors contribute to metal corrosion, particularly under conditions of high relative humidity and certain contaminant levels. This understanding is crucial for industries that process biological materials and are exposed to such organic vapors, highlighting the need for corrosion-resistant materials and coatings (Bastidas & La Iglesia, 2007).

Biocatalyst Inhibition

The inhibition effects of carboxylic acids on microbial biocatalysts used in fermentative production highlight the complex interplay between these acids and engineered microbes. Studies demonstrate that carboxylic acids can act as microbial inhibitors, affecting the cell membrane and internal pH, which are critical for the production of biorenewable chemicals. This research directs toward metabolic engineering strategies to increase microbial robustness against such inhibitors (Jarboe, Royce, & Liu, 2013).

Antioxidant, Microbiological, and Cytotoxic Activity

Natural carboxylic acids, including derivatives of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, have been studied for their biological activities. These compounds exhibit significant antioxidant, antimicrobial, and anticancer properties, making them promising candidates for pharmaceutical and cosmetic applications. The structure-activity relationships of these acids provide insights into their mechanism of action and potential therapeutic uses (Godlewska-Żyłkiewicz et al., 2020).

Biomass Conversion to Chemicals

Research on the conversion of biomass into valuable chemicals underscores the importance of carboxylic acids as intermediate compounds. (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid can be relevant in synthesizing platform chemicals like 5-hydroxymethylfurfural (HMF) and its derivatives. These platform chemicals are essential for developing sustainable sources of hydrocarbons, highlighting the role of carboxylic acids in the future of green chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).

Bioisosteres in Drug Development

The role of carboxylic acids, including bioisosteres of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, in drug development is significant. Bioisosteres are used to improve the pharmacological profiles of drugs by enhancing metabolic stability, reducing toxicity, and improving the ability to cross biological membranes. This research is crucial for developing novel drugs with improved efficacy and safety profiles (Horgan & O’ Sullivan, 2021).

Future Directions

The future directions for research involving this compound would depend on its specific applications. It could potentially be used in the synthesis of more complex molecules, particularly those requiring the protection of amine groups .

properties

IUPAC Name

(6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIYKHIPSJIVRK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653857
Record name (6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1129634-44-1
Record name (6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.